molecular formula C18H20FN3O2 B12180850 N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B12180850
M. Wt: 329.4 g/mol
InChI Key: KLQAWZYLAQQROA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic small molecule characterized by a pyridoindole core fused with a cyclopropane-containing amide side chain. This compound belongs to a class of derivatives designed to modulate central nervous system (CNS) targets, particularly those associated with neurodegenerative diseases such as Alzheimer’s, as suggested by structural analogs targeting tau protein aggregates . Its molecular structure includes an 8-fluoro substituent on the pyridoindole moiety and a cyclopropyl group attached to the amide nitrogen, which may enhance metabolic stability and blood-brain barrier penetration .

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C18H20FN3O2/c19-11-1-4-15-13(9-11)14-10-22(8-7-16(14)21-15)18(24)6-5-17(23)20-12-2-3-12/h1,4,9,12,21H,2-3,5-8,10H2,(H,20,23)

InChI Key

KLQAWZYLAQQROA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps, starting from readily available starting materialsKey reagents and conditions often include cyclization catalysts, fluorinating agents, and amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyridoindole-based derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridoindole Derivatives

Compound Name Pyridoindole Substituent (Position 8) Amide Substituent Molecular Formula Molecular Weight Key Features/Applications
Target Compound Fluoro N-cyclopropyl C₂₁H₂₀F₂N₃O₂ 401.4 Potential CNS activity; Alzheimer’s (tau aggregation focus)
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide Methoxy 4-Iodophenyl C₂₂H₂₂IN₃O₃ 503.34 Increased molecular weight (iodine); methoxy may reduce lipophilicity
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxobutanamide Fluoro 4-Methoxyphenethyl C₂₅H₂₆FN₃O₃ 459.5 Extended alkyl chain (phenethyl group); may alter pharmacokinetics
(6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-methanone Fluoro Trifluoromethyl-pyrazole C₂₀H₁₆F₄N₄O 420.37 Trifluoromethyl enhances electronegativity; pyrazole may improve solubility

Key Observations:

Therapeutic Implications: Derivatives with fluoro or methoxy groups (e.g., target compound, ) are prioritized for neurodegenerative diseases due to their CNS bioavailability . The trifluoromethyl-pyrazole variant diverges into heterocyclic chemistry, possibly targeting non-CNS pathways (e.g., inflammation or oncology).

Structural Modifications and Pharmacokinetics :

  • The 4-methoxyphenethyl group extends the side chain, likely slowing renal clearance but increasing plasma protein binding.
  • Iodine in may confer radiolabeling utility for imaging studies but risks off-target halogen interactions.

Research Findings and Limitations

  • Target Compound: Limited direct pharmacological data are available, but its structural similarity to tau-targeting derivatives suggests a role in Alzheimer’s research.
  • Analog : The iodine substituent’s steric and electronic effects remain uncharacterized in vivo, though its mass (503.34) may limit BBB penetration.
  • Analog : The trifluoromethyl-pyrazole group demonstrates improved solubility (logP ~2.1 predicted) but lacks published binding affinity data.

Gaps in Evidence:

  • No direct potency comparisons (e.g., IC₅₀ values) or clinical trial data are provided in the sources.
  • The hydrochloride salt form of the target compound complicates free-base property analysis.

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